3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
3-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 3-chlorophenyl group and at position 3 with a pyridine ring. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery . The 3-chlorophenyl substituent introduces electron-withdrawing effects and steric bulk, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-5-1-3-9(7-11)13-16-12(17-18-13)10-4-2-6-15-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTTUKXGBNXOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amines or partially reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. These combined effects contribute to the compound’s biological activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituent Position on the Oxadiazole Ring
- 3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine (): Replaces the 3-chlorophenyl group with a 4-chlorobenzyl substituent. The chlorine at the para position may alter steric interactions in receptor binding .
- 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine (): Substitutes the 3-chlorophenyl group with a phenoxymethyl chain. This modification reduces logP (2.50) compared to chlorinated analogs, improving aqueous solubility (logSw = -2.07). The ether linkage introduces conformational flexibility, which could affect target engagement .
- 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (): Features a 3-methoxyphenyl group and pyridine at position 3. Pyridine at position 4 alters the molecule’s dipole moment compared to the meta-substituted target compound .
Pyridine Ring Modifications
- 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (): Incorporates a trifluoromethyl group on the oxadiazole and chloro-isopropyl substituents on pyridine. The trifluoromethyl group significantly increases lipophilicity (predicted logP ~3.0) and metabolic stability.
Physicochemical Properties
The table below summarizes key physicochemical parameters of selected analogs:
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
